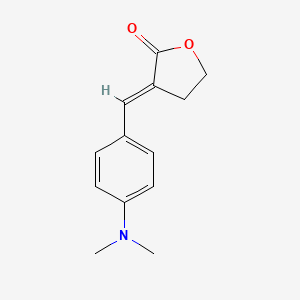![molecular formula C22H25BrN4S B11999129 4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Chemical Formula : C22H25BrN4S
- CAS Number : 314769-82-9
- Molecular Weight : 457.439 g/mol
- Description : This compound is a hydrazone derivative containing a benzaldehyde moiety, a tetrahydrobenzothienopyrimidine core, and a tert-pentyl substituent. The presence of the bromine atom at the 4-position of the benzaldehyde ring adds reactivity and specificity to this compound.
Méthodes De Préparation
- Synthetic Routes : The synthesis of 4-bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves several steps. One common approach is the condensation reaction between 4-bromobenzaldehyde and the corresponding hydrazine derivative.
- Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol) with the addition of a mild acid catalyst.
- Industrial Production : While industrial-scale production methods are not widely documented, researchers often synthesize this compound in the laboratory for specific applications.
Analyse Des Réactions Chimiques
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like N-bromosuccinimide (NBS) can convert the benzylic hydrogen to a bromine atom.
- Reduction : Reduction with suitable reagents (e.g., sodium borohydride) can yield the corresponding alcohol.
- Substitution : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols).
- Major Products : The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
- Chemistry : Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.
- Biology : It may serve as a probe in biological studies, especially related to enzyme inhibition or receptor binding.
- Medicine : Investigations into its potential as a drug candidate or pharmacophore are ongoing.
- Industry : Limited industrial applications exist, but its unique structure may inspire novel materials or catalysts.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For instance:
- As an enzyme inhibitor, it may bind to the active site and disrupt enzymatic function.
- As a receptor ligand, it could modulate cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Similar Compounds : Other benzaldehyde hydrazones or tetrahydrobenzothienopyrimidines.
- Uniqueness : The tert-pentyl substituent and the bromine atom confer distinct properties to this compound.
Remember that while Sigma-Aldrich provides this product, analytical data is not available. Researchers should verify product identity and purity independently.
Propriétés
Formule moléculaire |
C22H25BrN4S |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12+ |
Clé InChI |
UABRSSBCIFQUEZ-RPPGKUMJSA-N |
SMILES isomérique |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)Br |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)



![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)


![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)
![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)

